molecular formula C9H10Cl2O2S B1434858 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride CAS No. 1803597-45-6

2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B1434858
CAS No.: 1803597-45-6
M. Wt: 253.14 g/mol
InChI Key: FODYZJCRHYWTTJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C9H10Cl2O2S . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an isopropyl group at the fifth position, and a sulfonyl chloride group at the first position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the chlorination of 5-(propan-2-yl)benzene-1-sulfonyl chloride. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions include:

    Temperature: The reaction is usually conducted at room temperature.

    Solvent: Anhydrous solvents such as dichloromethane (CH2Cl2) or chloroform (CHCl3) are commonly used.

    Catalyst: No catalyst is required for this reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines (RNH2) are used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include sulfonamides.

Scientific Research Applications

Chemistry: 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It is used in the synthesis of sulfonamide-based inhibitors and probes.

Medicine: The compound is used in the development of drugs, particularly those targeting enzymes and receptors. It is a key intermediate in the synthesis of sulfonamide drugs, which are used as antibiotics and anti-inflammatory agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, detergents, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion. This mechanism is common in sulfonylation reactions, where the compound acts as a sulfonylating agent.

Comparison with Similar Compounds

    2-Chloro-5-(methyl)benzene-1-sulfonyl chloride: Similar structure but with a methyl group instead of an isopropyl group.

    2-Chloro-5-(ethyl)benzene-1-sulfonyl chloride: Similar structure but with an ethyl group instead of an isopropyl group.

    2-Chloro-5-(tert-butyl)benzene-1-sulfonyl chloride: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness: 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with particular biological and chemical activities.

Properties

IUPAC Name

2-chloro-5-propan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2S/c1-6(2)7-3-4-8(10)9(5-7)14(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODYZJCRHYWTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803597-45-6
Record name 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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